

Crystal Structure Analysis of 2,5-Dichloroaniline: A Technical Guide

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Issued for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of **2,5-dichloroaniline** (C₆H₅Cl₂N), an important intermediate in the synthesis of various dyes, pigments, and pesticides. A thorough understanding of its solid-state structure is critical for controlling crystallization processes, ensuring batch consistency, and predicting physicochemical properties relevant to formulation and development.

Core Crystallographic Data

The definitive crystal structure of **2,5-dichloroaniline** has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group P21/n, containing four molecules per unit cell (Z=4).[1] An earlier structural determination reported the space group P21/c; however, recent, more precise analysis at 120 K has shown that this discrepancy arose from a different unit cell setting rather than true polymorphism.[2] Detailed studies confirm that **2,5-dichloroaniline** does not exhibit polymorphic behavior under standard conditions.[1][2]

All key crystallographic parameters from the refined structure determination at 120 K are summarized in Table 1.[1][2]



Parameter	Value	
Chemical Formula	C ₆ H ₅ Cl ₂ N	
Molecular Weight	162.02 g/mol [2][3]	
Crystal System	Monoclinic[1][2]	
Space Group	P21/n[1][2]	
a (Å)	13.1141(7)[1][2]	
b (Å)	3.8137(6)[1][2]	
c (Å)	13.1699(7)[1][2]	
β (°)	90.033(2)[1][2]	
Volume (ų)	658.48(1)	
Z	4[1]	
Temperature (K)	120[2]	
R-factor	0.026[1][2]	

Table 1: Crystallographic Data for 2,5-

Dichloroaniline. This table presents the refined

unit cell parameters and other essential

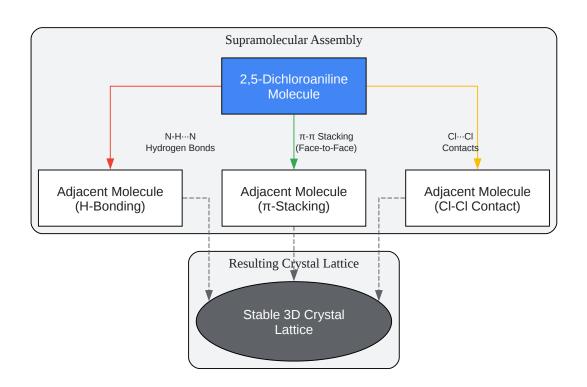
crystallographic data obtained from single-

crystal X-ray diffraction analysis at 120 K.

Molecular Packing and Supramolecular Architecture

The crystal packing of **2,5-dichloroaniline** is a well-defined three-dimensional architecture stabilized by a combination of specific intermolecular interactions.[1] These non-covalent forces dictate the material's bulk properties, including its melting point, solubility, and mechanical stability. The primary interactions are N—H···N hydrogen bonding, π – π stacking, and chlorine–chlorine contacts.[1][2]





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Figure 1: Logical relationship of intermolecular forces in the 2,5-dichloroaniline crystal.



Key intermolecular and intramolecular distances that define the crystal packing are detailed in Table 2. The N—H···N hydrogen bonds are particularly noteworthy, involving only one hydrogen atom from each amino group to form continuous molecular chains along the b-axis. [2] The aromatic rings within these chains are arranged face-to-face, with a close separation indicative of π - π stacking interactions.[2]

Interaction	Туре	Distance (Å)
π– $π$ Stacking (Ring Centroid)	Intermolecular	3.490[2]
Shortest Cl···Cl Contact	Intermolecular	3.3219(8)[2]
H1B···Cl1	Intramolecular	2.63(2)[2]
N—H…N Hydrogen Bond	Intermolecular	Present[1][2]

Table 2: Key Intermolecular and Intramolecular Distances. This table highlights the significant non-covalent distances that stabilize the crystal lattice of 2,5-dichloroaniline.

Experimental Protocols

The determination of a high-resolution crystal structure requires a meticulous experimental workflow, from synthesis and crystallization to data collection and computational refinement.

The primary industrial synthesis of **2,5-dichloroaniline** involves the catalytic hydrogenation of 1,4-dichloro-2-nitrobenzene.[3] Alternative laboratory-scale methods include the reduction of the same nitro precursor using reagents such as hydrazine hydrate in ethanol or a combination of NH₃·BH₃ and CuO in methanol.[3]

Obtaining diffraction-quality single crystals is a critical and often challenging step.[4] For **2,5-dichloroaniline**, a suitable protocol is slow evaporation from a moderately volatile organic solvent.

Foundational & Exploratory

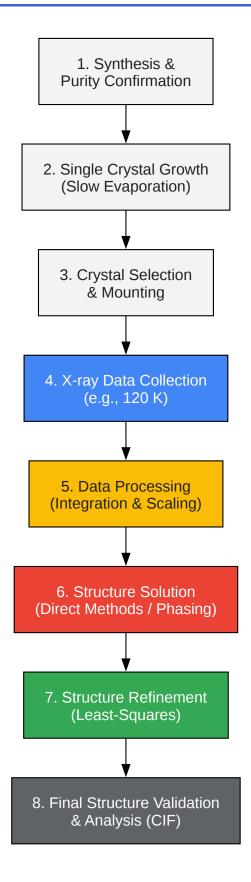




- Preparation of Saturated Solution: Dissolve purified 2,5-dichloroaniline in a minimal amount
 of a suitable solvent (e.g., ethanol, acetone) at room temperature to create a nearly
 saturated solution. The purity of the starting material is paramount for successful
 crystallization.[5]
- Filtration: Filter the solution through a syringe filter (0.22 μm) into a clean, dust-free vial. This removes particulate matter that could act as unwanted nucleation sites.[5]
- Slow Evaporation: Cover the vial with a cap or paraffin film perforated with a few small holes. Place the vial in a vibration-free environment.
- Crystal Growth: Allow the solvent to evaporate slowly over several days. As the solution becomes supersaturated, crystals will form. The ideal crystal for analysis should be well-formed with dimensions of approximately 0.1-0.3 mm.[4]

The following workflow outlines the standard procedure for single-crystal X-ray diffraction (SCXD) analysis.





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Figure 2: Standard experimental workflow for small molecule crystal structure analysis.



- Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. To
 minimize thermal motion and obtain higher quality data, the crystal is cooled, for instance, to
 120 K using a nitrogen stream.[2] A monochromatic X-ray beam is directed at the crystal,
 and the resulting diffraction pattern is recorded as the crystal is rotated.
- Data Processing: The collected diffraction data (intensities and positions of spots) are integrated, scaled, and corrected for experimental factors.
- Structure Solution: The initial atomic positions are determined from the processed data using computational methods such as direct methods.
- Structure Refinement: The initial structural model is refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best fit between the observed diffraction pattern and the one calculated from the model. The quality of the final model is assessed by the R-factor, with a value of 0.026 indicating an excellent fit.[1][2]
- Validation and Deposition: The final structure is validated for geometric and crystallographic consistency. The results are typically compiled into a Crystallographic Information File (CIF) for publication and deposition in databases like the Cambridge Structural Database (CSD).

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